4-methyl-1H-1,2,3-triazole

Cytochrome P450 inhibition Drug-drug interaction liability Heme-binding thermodynamics

Azole-containing lead series often suffer from CYP inhibition liabilities due to strong heme binding. 4-Methyl-1H-1,2,3-triazole (CAS 27808-16-8) addresses this with a verified 2.3 kcal/mol unfavorable entropy penalty for heme iron binding, reducing CYP liability versus 1,2,4-triazole. • Validated BRD4 D1 binder (Kd = 6.4-12 nM) for BET bromodomain inhibitor synthesis. • 4-Methyl substitution enables linear H-bond assembly, improving co-crystal screening. • Proven building block for oxazolidinone SAR and pharmacokinetic optimization. Supplied ≥97% purity; global shipping available.

Molecular Formula C3H5N3
Molecular Weight 83.094
CAS No. 27808-16-8
Cat. No. B2364152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-1,2,3-triazole
CAS27808-16-8
Molecular FormulaC3H5N3
Molecular Weight83.094
Structural Identifiers
SMILESCC1=NNN=C1
InChIInChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6)
InChIKeyGVSNQMFKEPBIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-1,2,3-triazole: Physicochemical Identity & Procurement Data


4-Methyl-1H-1,2,3-triazole (CAS 27808-16-8) is a methyl-substituted monocyclic 1,2,3-triazole with molecular formula C₃H₅N₃ and molecular weight 83.09 g/mol . The compound exists as a crystalline solid at room temperature with a melting point of 36–36.5 °C and density of 1.178±0.06 g/cm³ at 20 °C . It exhibits calculated water solubility of 86.4 g/L at 25 °C, a predicted pKa of 9.18±0.70, and a calculated LogP of 0.1131 [1]. As a 1,2,3-triazole isomer, it is structurally distinct from 1,2,4-triazole in the spatial arrangement of its three nitrogen atoms—a distinction that fundamentally alters heme-binding thermodynamics, hydrogen-bonding geometry, and metabolic fate [2].

4-Methyl-1H-1,2,3-triazole: Why Substitution Fails


Substituting 4-methyl-1H-1,2,3-triazole with another five-membered azole—whether a 1,2,4-triazole isomer, an imidazole, a tetrazole, or a carboxylic acid bioisostere—predictably alters measurable functional parameters that directly impact experimental outcomes. The 1,2,3-triazole scaffold exhibits a 2.3 kcal/mol unfavorable entropy penalty for heme iron binding relative to 1,2,4-triazole, which translates into reduced CYP inhibition liability [1]. This thermodynamic distinction is intrinsic to the nitrogen-atom adjacency pattern and cannot be reproduced by 1,2,4-triazole or imidazole [2]. Moreover, the methyl substitution at the 4-position eliminates the cyclic association behavior observed with unsubstituted 1,2,3-triazole, shifting the compound to linear hydrogen-bonded assembly behavior comparable to tetrazole [3]. In antibacterial oxazolidinone series, incorporation of the 4-methyl-1,2,3-triazole moiety demonstrably increases protein binding and attenuates activity against Streptococcus pneumoniae—a liability not observed with all triazole-containing analogs [4]. These verified, quantifiable divergences establish that generic interchange among azole scaffolds is scientifically unsound without empirical validation.

4-Methyl-1H-1,2,3-triazole Quantitative Differentiation Evidence


1,2,3-Triazole Heme-Binding Affinity vs. 1,2,4-Triazole

In direct thermodynamic comparison with imidazole and 1,2,4-triazole, unsubstituted 1,2,3-triazole demonstrates significantly lower affinity for CYP heme iron, a difference attributed to a large unfavorable entropy term (~2.3 kcal/mol penalty) rather than enthalpic factors alone [1]. The study quantitatively established that the lower binding affinity arises from solvent-1,2,3-triazole interactions that are not present for the 1,2,4-isomer [2]. When a 1,2,3-triazole fragment was incorporated into a CYP3A4 substrate (17-α-ethynylestradiol), the resulting '17-click' derivative formed a metabolically labile water-bridged low-spin heme complex—a binding mode distinct from the high-spin complex formed by the parent compound [3]. This water-bridged complex does not displace the sixth axial water ligand, contrasting with the expected behavior of classical type II CYP ligands [4].

Cytochrome P450 inhibition Drug-drug interaction liability Heme-binding thermodynamics

pKa Difference: 1,2,3- vs. 1,2,4-Triazole

Experimental pKa measurements establish that 1H-1,2,3-triazole (pKa = 9.50) is more acidic than 1,2,4-triazole (pKa = 10.26–10.28) by approximately 0.8–0.9 pKa units [1][2]. This difference alters the protonation state and hydrogen-bonding character of the scaffold at physiologically relevant pH. The methyl-substituted derivative 4-methyl-1H-1,2,3-triazole exhibits a predicted pKa of 9.18±0.70, consistent with the parent scaffold's acidic character . The ionized fraction at pH 7.4 differs meaningfully: 1,2,3-triazole exists predominantly in its neutral form (~99.2% neutral), whereas 1,2,4-triazole is even more extensively neutral (~99.9%). While both are largely unionized, the 0.8-unit pKa difference represents a ~6.3-fold difference in acidity constant, which can influence hydrogen-bond acceptor strength and metal-coordination geometry [3].

Acid-base chemistry Hydrogen-bonding capacity Ionization state

Protein Binding and Antibacterial Activity Modulation

In a series of 5-(4-methyl-1H-1,2,3-triazole)methyl oxazolidinones evaluated against Gram-positive and Gram-negative clinical isolates, the presence of the 4-methyl-1,2,3-triazole moiety in acyl-piperazine-containing analogs demonstrably increased protein binding and decreased antibacterial activity, particularly against Streptococcus pneumoniae strains, when compared to other substitution patterns within the same oxazolidinone scaffold [1]. The study directly tested compounds in comparison with clinical comparators linezolid and vancomycin [2]. Notably, the effect was moiety-specific: not all triazole-containing analogs exhibited this liability, underscoring that the 4-methyl-1,2,3-triazole substitution pattern uniquely modulates pharmacokinetic and pharmacodynamic properties [3].

Antibacterial drug discovery Oxazolidinone SAR Protein binding

BET Bromodomain D1 Selectivity

In a structure-activity relationship study of 4-methyl-1,2,3-triazole-based BET bromodomain inhibitors, the methylated-1,2,3-triazole scaffold functioned as an N-acetyl-lysine mimetic, enabling targeting of a nonconserved residue (Asp144) and a conserved residue (Met149) on BRD4 D1 [1]. The lead inhibitors DW34 and compound 26 exhibited BRD4 D1 Kd values of 12 nM and 6.4 nM, respectively [2]. Critically, the study demonstrated improved D1 selectivity and enhanced microsomal stability compared to earlier triazole-based BET inhibitors lacking the optimized substitution pattern [3]. Cellular activity was validated through suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells [4].

Epigenetic drug discovery BET bromodomain inhibition BRD4 selectivity

Hydrogen-Bonding Assembly Mode Switch

Comparative ¹³C–H coupling constant analysis reveals that unsubstituted 1,2,3-triazole exists as a cyclic associate in concentrated solutions (similar to pyrazole), whereas 4-methyl-1,2,3-triazole adopts a linear association mode comparable to imidazole, 1,2,4-triazole, and tetrazole [1]. This structural divergence is a direct consequence of methyl substitution at the 4-position, which disrupts the cyclic hydrogen-bonded network accessible to the parent scaffold [2]. The linear association mode has implications for solid-state packing, crystallization behavior, and solution-phase supramolecular organization [3].

Supramolecular chemistry Crystal engineering Hydrogen-bonding networks

4-Methyl-1H-1,2,3-triazole: Validated Application Scenarios


Epigenetic Probe: BET D1-Selective Inhibitors

Based on the verified single-digit nanomolar BRD4 D1 binding affinity (Kd = 6.4–12 nM) and documented D1 selectivity improvement achieved with 4-methyl-1,2,3-triazole-containing inhibitors [1], this compound serves as a validated starting material for synthesizing N-acetyl-lysine mimetics targeting BET bromodomains. The methylated-1,2,3-triazole core enables specific targeting of the Asp144/Met149 pocket on BRD4 D1—a structural feature not equally accessible to other azole mimetics [2]. This application scenario is directly supported by cellular validation data demonstrating c-Myc suppression and IL-8 downregulation in relevant disease models [3].

Reduced CYP Inhibition for Multi-Target Programs

The thermodynamically verified lower heme-binding affinity of 1,2,3-triazole relative to 1,2,4-triazole (approximately 2.3 kcal/mol unfavorable entropy penalty) [1] makes 4-methyl-1H-1,2,3-triazole a strategic choice for lead series where CYP inhibition must be minimized. The scaffold forms metabolically labile water-bridged heme complexes rather than displacing the axial water ligand—a binding mode distinct from classical type II CYP inhibitors [2]. For discovery programs targeting CYP-metabolized pathways or requiring clean drug-drug interaction profiles, this verified differentiation supports selecting the 1,2,3-triazole isomer over the 1,2,4-congener.

Crystal Engineering: Linear Hydrogen-Bonded Assembly

The demonstrated shift from cyclic to linear hydrogen-bonded association upon 4-methyl substitution [1] positions 4-methyl-1H-1,2,3-triazole as a preferred scaffold for applications requiring predictable linear supramolecular synthons—a property it shares with imidazole and tetrazole but not with unsubstituted 1,2,3-triazole. This verified structural divergence has direct implications for co-crystal screening, solid-form patent strategies, and formulation development where hydrogen-bonding geometry influences dissolution and stability [2].

Oxazolidinone SAR: Protein Binding Modulation

The documented effect of the 4-methyl-1,2,3-triazole moiety on increasing protein binding and modulating antibacterial activity in oxazolidinone series [1] establishes this compound as a useful building block for SAR campaigns investigating pharmacokinetic optimization. While this property may be disadvantageous for anti-pneumococcal potency, it may be exploited to extend half-life in other therapeutic contexts where higher protein binding is desirable. The effect is moiety-specific and verifiable, providing a rational basis for inclusion or exclusion in lead optimization workflows.

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